molecular formula C19H30BNO4 B2978016 3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester CAS No. 1430471-81-0

3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester

Cat. No.: B2978016
CAS No.: 1430471-81-0
M. Wt: 347.26
InChI Key: BYPGDPVUHPIIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester is a boronic acid derivative with a methoxy group and a N-methylpiperidin-4-yloxy moiety. This compound is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized by reacting 3-methoxy-4-hydroxyphenylboronic acid with N-methylpiperidin-4-ol in the presence of a coupling reagent like 1,1'-carbonyldiimidazole (CDI).

  • Pinacol Ester Formation: The boronic acid obtained is then treated with pinacol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the pinacol ester.

Industrial Production Methods:

  • Batch Process: The synthesis is typically carried out in a batch process where the reagents are added sequentially under controlled conditions.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

  • Oxidation and Reduction: It can undergo oxidation to form phenolic derivatives or reduction to form corresponding boronic acids.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., Na2CO3), and an organic solvent (e.g., toluene).

  • Oxidation: Oxidizing agents like hydrogen peroxide or chromium(VI) compounds.

  • Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Phenolic derivatives.

  • Reduction: Boronic acids.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. Biology: It can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals. Medicine: It has applications in the development of drugs, especially those involving boronic acid-based inhibitors. Industry: It is used in the chemical industry for the synthesis of various organic compounds.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are typically related to the specific reactions it is used in, such as the Suzuki-Miyaura reaction.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar structure but lacks the methoxy and N-methylpiperidin-4-yloxy groups.

  • Biphenyl Boronic Acid: Similar in application but has a different substitution pattern.

Uniqueness: The presence of the methoxy and N-methylpiperidin-4-yloxy groups in 3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester provides unique reactivity and selectivity in cross-coupling reactions compared to other boronic acids.

Properties

IUPAC Name

4-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-1-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)14-7-8-16(17(13-14)22-6)23-15-9-11-21(5)12-10-15/h7-8,13,15H,9-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPGDPVUHPIIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.